(2-Bromopropoxy)trimethylsilane
Overview
Description
(2-Bromopropoxy)trimethylsilane is an organosilicon compound with the molecular formula C6H15BrOSi. It is a colorless liquid that is used as an intermediate in organic synthesis. The compound is characterized by the presence of a bromine atom attached to a propoxy group, which is further bonded to a trimethylsilane group. This unique structure imparts specific reactivity and properties to the compound, making it valuable in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Bromopropoxy)trimethylsilane can be synthesized through several methods. One common route involves the reaction of 2-bromopropanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
2-Bromopropanol+Trimethylsilyl chloride→this compound+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as distillation or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2-Bromopropoxy)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding propoxytrimethylsilane.
Oxidation Reactions: Oxidation can lead to the formation of propoxytrimethylsilane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Formation of azido, thio, or alkoxy derivatives.
Reduction: Formation of propoxytrimethylsilane.
Oxidation: Formation of various oxidized derivatives depending on the oxidizing agent used.
Scientific Research Applications
(2-Bromopropoxy)trimethylsilane is utilized in several scientific research fields:
Biology: In the modification of biomolecules for labeling or structural studies.
Medicine: Potential use in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromopropoxy)trimethylsilane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The trimethylsilane group can stabilize intermediates through hyperconjugation, influencing the reaction pathway and product distribution.
Comparison with Similar Compounds
Similar Compounds
- (2-Iodopropoxy)trimethylsilane
- (2-Chloropropoxy)trimethylsilane
- (2-Fluoropropoxy)trimethylsilane
Uniqueness
(2-Bromopropoxy)trimethylsilane is unique due to the specific reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This balance of reactivity makes it a versatile intermediate in organic synthesis, offering a good compromise between reactivity and stability.
Properties
IUPAC Name |
2-bromopropoxy(trimethyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15BrOSi/c1-6(7)5-8-9(2,3)4/h6H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWYLWYVFLTTJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO[Si](C)(C)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BrOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35952-69-3 | |
Record name | (2-bromopropoxy)trimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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